molecular formula C16H20F2N2O3S B2727801 4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 2320898-06-2

4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2727801
CAS RN: 2320898-06-2
M. Wt: 358.4
InChI Key: KPIFPWFXCLYSPF-UHFFFAOYSA-N
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Description

4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide, commonly known as DAAO inhibitor, is a chemical compound that has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders. DAAO inhibitor works by inhibiting D-amino acid oxidase (DAAO), an enzyme that plays a crucial role in the metabolism of D-amino acids.

Scientific Research Applications

Environmental Fate and Behavior of PFASs

Persistence and Detection in Aquatic Environments

PFASs, including compounds structurally similar to 4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide, are noted for their resistance to chemical, physical, and biological degradation. This persistence in the environment, combined with their detection in surface water and drinking water, highlights the significance of understanding their behavior for water treatment processes. Studies indicate that most drinking water treatment processes do not substantially remove PFASs, suggesting a need for targeted removal strategies such as activated carbon adsorption, ion exchange, and high-pressure membrane filtration (Rahman, Peldszus, & Anderson, 2014).

Biodegradation of PFASs

Microbial Degradation

The microbial degradation of PFASs, including compounds related to this compound, is critical for assessing their environmental fate. Biodegradation studies focus on understanding how these compounds, or their precursors, transform into perfluorocarboxylic acids (PFCAs) and perfluoroalkyl sulfonic acids (PFSAs), which are persistent and toxic. This research aids in evaluating the environmental impact and developing strategies for mitigating their presence (Liu & Avendaño, 2013).

Toxicology and Environmental Safety of PFAS Alternatives

Toxicity Assessments

With the shift towards using shorter-chain PFASs due to their less bioaccumulative nature, there's an ongoing evaluation of their toxicity. Novel fluorinated alternatives are being studied for their environmental and health impacts, with some showing comparable or even more severe toxicities than their longer-chain counterparts. These findings emphasize the importance of continued toxicological studies to ensure the safety of these alternatives (Wang et al., 2019).

properties

IUPAC Name

4-(2,2-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O3S/c1-19(2)24(22,23)13-5-3-12(4-6-13)14(21)20-9-7-15(8-10-20)11-16(15,17)18/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIFPWFXCLYSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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